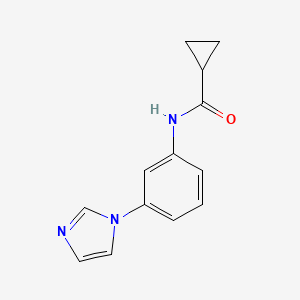![molecular formula C10H9ClF3NO2S B7529387 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is a chloride channel that plays a crucial role in the regulation of salt and water transport across epithelial membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases where CFTR dysfunction is implicated.
Mechanism of Action
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide acts as a potent and selective inhibitor of CFTR by binding to a specific site on the channel protein. This results in the inhibition of chloride ion transport across epithelial membranes, which is a hallmark of CFTR dysfunction in CF and other diseases. 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to be more effective than other CFTR inhibitors in improving CFTR function in vitro and in vivo.
Biochemical and physiological effects:
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to improve CFTR function in vitro and in vivo, and has been tested in clinical trials as a potential treatment for CF. In addition to its effects on CFTR function, 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of CF and other diseases.
Advantages and Limitations for Lab Experiments
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has several advantages as a tool compound for studying CFTR function in vitro and in vivo. It is a potent and selective inhibitor of CFTR, and has been shown to be more effective than other CFTR inhibitors in improving CFTR function. However, 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has some limitations as a tool compound, including its potential off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide and related compounds. One direction is the development of more potent and selective CFTR inhibitors with improved pharmacokinetic properties for clinical use. Another direction is the investigation of the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide, and their potential therapeutic applications in CF and other diseases. Finally, the use of 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide as a tool compound for studying CFTR function in various tissues and disease models could lead to new insights into the pathophysiology of CF and other diseases.
Synthesis Methods
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-(trifluoromethylsulfanyl)ethanamine to form the amide. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in CF and other diseases where CFTR dysfunction is implicated. CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the CFTR gene. 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to improve CFTR function in vitro and in vivo, and has been tested in clinical trials as a potential treatment for CF.
properties
IUPAC Name |
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-6-1-2-8(16)7(5-6)9(17)15-3-4-18-10(12,13)14/h1-2,5,16H,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHUAXUVDJVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCSC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

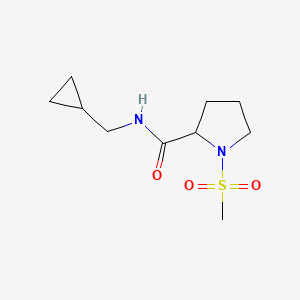

![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
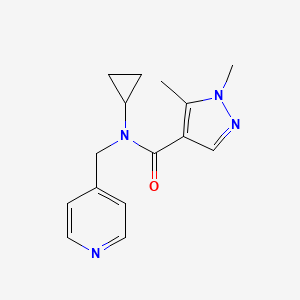
![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
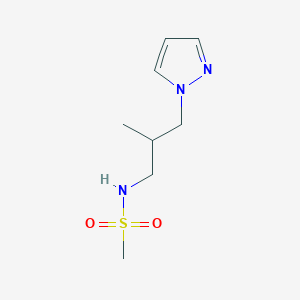
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
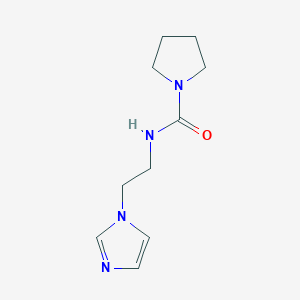

![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
